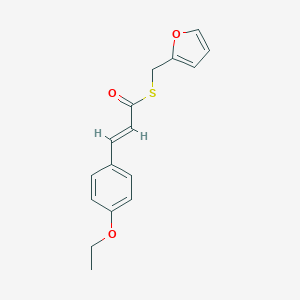
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is an organic compound that belongs to the class of thioesters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate typically involves the reaction of 2-furylmethyl thiol with 3-(4-ethoxyphenyl)-2-propenoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The propenethioate moiety can be reduced to form the corresponding saturated thioester.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated thioester.
Substitution: Various substituted thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propenethioate moiety can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-furylmethyl) 3-(4-methoxyphenyl)-2-propenethioate
- S-(2-furylmethyl) 3-(4-chlorophenyl)-2-propenethioate
- S-(2-furylmethyl) 3-(4-bromophenyl)-2-propenethioate
Uniqueness
S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Eigenschaften
IUPAC Name |
S-(furan-2-ylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-2-18-14-8-5-13(6-9-14)7-10-16(17)20-12-15-4-3-11-19-15/h3-11H,2,12H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQSUUBCRTSIU-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)SCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)SCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
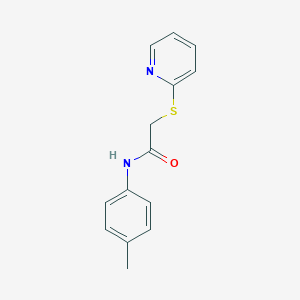
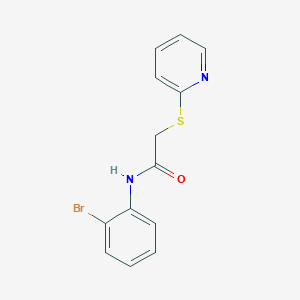
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
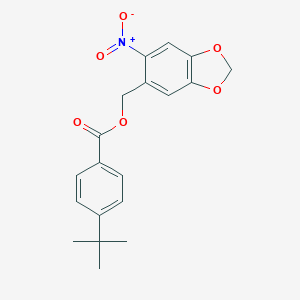
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)
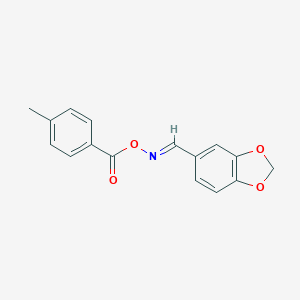
![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
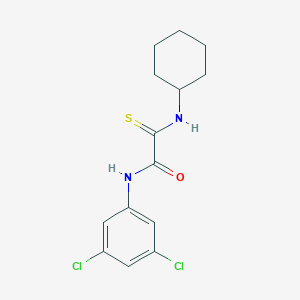
![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)
